Structural Differentiation from Indole-2-carbonyl Piperazine Urea FAAH Inhibitors
The compound's 1-methylindol-3-yl-urea-piperazine scaffold is structurally distinct from the indole-2-carbonyl piperazine urea class, which has been optimized for fatty acid amide hydrolase (FAAH) inhibition [1]. In the most potent FAAH inhibitor from that series, the carbonyl spacer and indole-2-attachment are critical for activity; the target compound's direct urea linkage at the indole-3-position eliminates this pharmacophore, predicting a complete loss of FAAH activity and suggesting a divergent kinase or other enzyme target profile [REFS-1, REFS-2].
| Evidence Dimension | Structural pharmacophore for FAAH inhibition |
|---|---|
| Target Compound Data | 1-methylindol-3-yl directly linked via urea to 4-methylpiperazine; no carbonyl spacer |
| Comparator Or Baseline | Indole-2-carbonyl piperazine urea derivatives (e.g., most potent FAAH inhibitor in series) |
| Quantified Difference | Not applicable (qualitative structural comparison) |
| Conditions | SAR analysis based on published FAAH inhibitor series |
Why This Matters
This structural divergence eliminates cross-reactivity with FAAH, a common off-target liability for indole-piperazine ureas, making this compound a cleaner tool for kinase or other target-focused screening cascades.
- [1] Shang, Y. et al. (2022). Development of indole-2-carbonyl piperazine urea derivatives as selective FAAH inhibitors for efficient treatment of depression and pain. Bioorganic Chemistry, 128, 106031. View Source
- [2] US Patent US20090311217A1. 3-Substituted-1H-indole compounds, their use as mTOR kinase and PI3 kinase inhibitors, and their syntheses. Filed 2009-05-28. View Source
